Fmoc-Leu-Pro-OH
説明
Fmoc-Leu-Pro-OH is a protected dipeptide composed of leucine (Leu) and proline (Pro), with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino terminus. Its chemical formula is C₂₈H₃₄N₂O₆, with a molecular weight of 494.58 g/mol (CAS: 955048-89-2) . The compound is a white to off-white powder, stored at +2°C to +8°C, and is widely used in solid-phase peptide synthesis (SPPS) as a building block. The Fmoc group is base-labile, allowing selective deprotection under mild conditions (e.g., piperidine), making it compatible with SPPS strategies .
The Leu-Pro sequence introduces hydrophobicity (Leu) and structural rigidity (Pro), which can influence peptide conformation, such as inducing β-turns or stabilizing helical motifs .
特性
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITYSLDOLQCIDF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Leu-Pro-OH typically involves automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions using piperidine in DMF.
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC with HOBt or HOAt in an organic solvent.
Major Products:
科学的研究の応用
Peptide Synthesis
Fmoc-Leu-Pro-OH is primarily employed in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, enabling selective reactions during peptide elongation.
Solid-Phase Peptide Synthesis
In SPPS, Fmoc-Leu-Pro-OH can be coupled with other amino acids to form dipeptides or larger peptides. The process typically involves:
- Deprotection : Removal of the Fmoc group using a base such as piperidine.
- Coupling : Reaction with another Fmoc-protected amino acid in the presence of coupling reagents like HBTU or DIC.
Table 1: Summary of Peptide Synthesis Using Fmoc-Leu-Pro-OH
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Deprotection | Piperidine | Fmoc group removed |
| Coupling | HBTU, DMF | Formation of peptide bond |
| Cleavage | TFA (trifluoroacetic acid) | Release of peptide from resin |
Biological Evaluation
Research has demonstrated that peptides synthesized with Fmoc-Leu-Pro-OH exhibit various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that peptides containing the Leu-Pro sequence demonstrate significant antimicrobial effects against various pathogens. For instance, specific derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results.
Table 2: Antimicrobial Activity of Peptides Containing Fmoc-Leu-Pro-OH
| Peptide Structure | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fmoc-Leu-Pro-OH | Mycobacterium smegmatis | 6.25 µg/mL |
| Fmoc-Leu-Pro-Ala | Pseudomonas aeruginosa | 12.5 µg/mL |
Drug Discovery and Development
Fmoc-Leu-Pro-OH is also significant in drug discovery, particularly in designing peptide-based therapeutics. Its structural properties enable the development of novel compounds with enhanced bioactivity.
Case Studies in Drug Development
- Case Study 1 : A study explored the use of Fmoc-Leu-Pro-OH in synthesizing cyclic peptides that exhibited strong binding affinity to specific receptors involved in cancer progression.
- Case Study 2 : Another research focused on modifying the Leu-Pro sequence to enhance the stability and efficacy of antimicrobial peptides, resulting in compounds with improved therapeutic potential against resistant strains.
作用機序
Mechanism: The Fmoc group protects the amino group of leucine during peptide synthesis, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in peptide bond formation .
Molecular Targets and Pathways: The primary target of Fmoc-Leu-Pro-OH is the amino group of leucine, which is protected during synthesis and then deprotected to allow for peptide bond formation .
類似化合物との比較
Structural and Functional Comparison
The table below summarizes key differences between Fmoc-Leu-Pro-OH and structurally or functionally related compounds:
Protecting Groups
- Fmoc vs. Boc : Fmoc-Leu-Pro-OH uses a base-labile Fmoc group, ideal for SPPS due to orthogonal deprotection . In contrast, Boc-Leu-Phe-Pro-OH relies on acid-labile tert-butoxycarbonyl (Boc), requiring trifluoroacetic acid (TFA) for removal, which limits compatibility with acid-sensitive residues .
Structural Impact
- Proline Content : Proline’s cyclic side chain introduces rigidity. In Fmoc-Leu-Pro-OH, this promotes β-turn formation, whereas Fmoc-Gly-Pro-Pro-OH’s Pro-Pro sequence stabilizes collagen-like triple helices .
- Hydrophobicity : Fmoc-Leu-Pro-OH’s leucine enhances hydrophobicity, useful in membrane-associated peptides. Comparatively, Fmoc-FF-OH’s aromatic Phe residues enable π-π stacking, driving self-assembly in hydrogels and perovskite defect passivation .
Physicochemical Properties
- Solubility : Fmoc-Leu-Pro-OH’s predicted pKa of 3.15±0.60 suggests moderate solubility in acidic buffers, whereas Fmoc-FF-OH’s hydrophobicity may require organic cosolvents.
- Stability : Fmoc-Leu-Pro-OH’s storage at low temperatures (+2°C to +8°C) aligns with typical Fmoc-peptide handling, while Boc-protected peptides like Boc-Leu-Phe-Pro-OH may degrade under prolonged basic conditions .
生物活性
Fmoc-Leu-Pro-OH, a dipeptide consisting of phenylmethoxycarbonyl (Fmoc) protected leucine (Leu) and proline (Pro), has garnered attention for its potential biological activities. This article explores the compound's antimicrobial properties, structural characteristics, and implications for pharmaceutical applications, supported by data tables and relevant case studies.
Structural Characteristics
Fmoc-Leu-Pro-OH is characterized by its unique amino acid composition which influences its biological activity. The Fmoc group serves as a protective moiety, enhancing the stability of the peptide during synthesis and storage. The structural formula can be represented as follows:
- Molecular Formula : C22H28N2O4
- Molecular Weight : 396.48 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of cyclic dipeptides, including those derived from leucine and proline. For instance, a study identified cyclic dipeptide (l-Leucyl-l-Proline) as having significant antimicrobial activity against various pathogens such as Aspergillus niger and Candida albicans .
Table 1: Antimicrobial Activity of Fmoc-Leu-Pro-OH Derivatives
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Aspergillus niger | 15 | |
| Candida albicans | 12 | |
| Escherichia coli | 10 | |
| Enterococcus faecalis | 14 |
The results indicate that Fmoc-Leu-Pro-OH exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
Case Studies
A notable case study involved the synthesis and evaluation of various peptide derivatives, including Fmoc-Leu-Pro-OH, for their biological activities. These studies revealed that modifications to the peptide structure could enhance its stability and bioactivity. For example, glycosylation of similar peptides has been shown to improve metabolic stability significantly while retaining biological efficacy .
The antimicrobial action of Fmoc-Leu-Pro-OH is believed to involve disruption of bacterial cell membranes. The hydrophobic leucine residue interacts with lipid bilayers, while the proline residue contributes to conformational rigidity, enhancing membrane penetration. This amphipathic nature allows the peptide to disrupt membrane integrity, leading to cell lysis .
Implications for Pharmaceutical Applications
Given its promising biological activities, Fmoc-Leu-Pro-OH has potential applications in pharmaceuticals, particularly in developing new antimicrobial agents. The ability to modify its structure through synthetic chemistry opens avenues for creating more effective derivatives tailored for specific therapeutic targets.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics |
| Cancer Therapy | Investigation of anticancer properties |
| Tissue Engineering | Use in hydrogels for biocompatible scaffolds |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
